molecular formula C17H20N2O5S2 B2573568 Methyl 3-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1797961-90-0

Methyl 3-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2573568
CAS No.: 1797961-90-0
M. Wt: 396.48
InChI Key: WLIOEHOPKCKDKT-UHFFFAOYSA-N
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Description

Methyl 3-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H20N2O5S2 and its molecular weight is 396.48. The purity is usually 95%.
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Biological Activity

Methyl 3-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Thiophene ring : Known for its electron-rich properties, enhancing interactions with biological targets.
  • Piperidine and pyridine moieties : These nitrogen-containing rings are often associated with various pharmacological effects.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways critical for cell survival and proliferation.
  • Antimicrobial Activity : Similar compounds have shown potential against bacterial strains, suggesting possible applications in treating infections.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiophene derivatives. For instance, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research into the anticancer potential of thiophene derivatives has revealed promising results. For example, compounds with similar structures demonstrated cytotoxic effects on various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). These studies suggest that this compound could exhibit similar properties .

Case Studies

  • Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial efficacy of thiophene derivatives.
    • Methodology : Compounds were tested using the disk diffusion method against multiple bacterial strains.
    • Results : Significant inhibition zones were observed for certain derivatives, indicating strong antibacterial properties.
  • Study on Anticancer Effects :
    • Objective : To assess the cytotoxicity of thiophene derivatives on cancer cell lines.
    • Methodology : MTT assays were performed on PC-3 and MCF-7 cells.
    • Results : Several compounds showed IC50 values in the micromolar range, suggesting effective cytotoxicity .

Comparative Analysis

CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)
Compound AAntibacterialStaphylococcus aureus12.5
Compound BAnticancerPC-315.0
Methyl 3...AntimicrobialE. coliTBD

Properties

IUPAC Name

methyl 3-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-12-4-3-5-15(18-12)24-13-6-9-19(10-7-13)26(21,22)14-8-11-25-16(14)17(20)23-2/h3-5,8,11,13H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIOEHOPKCKDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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